molecular formula C32H48O8 B080254 Dihydrocucurbitacin B CAS No. 13201-14-4

Dihydrocucurbitacin B

Cat. No.: B080254
CAS No.: 13201-14-4
M. Wt: 560.7 g/mol
InChI Key: QZJJDOYZVRUEDY-NRNCYQGDSA-N
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Biochemical Analysis

Biochemical Properties

Dihydrocucurbitacin B has been reported to interact with a variety of recognized cellular targets to impede the growth of cancer cells . It has been found to inhibit cell proliferation without significant effects on cell viability . The compound has been shown to interact with enzymes such as elastase, cyclooxygenase-2, and nitric oxide synthase-2 .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It has been shown to reduce cell proliferation due to a decrease in the expression of cyclins, mainly cyclin-B1, and disruption of the actin cytoskeleton, arresting B16F10 cells in G2/M phase . It also has been reported to have anti-inflammatory effects in mice .

Molecular Mechanism

The molecular mechanism of this compound involves interactions with numerous cellular targets. It has been shown to increase SREBP2 protein levels and decrease HNF1 protein levels in the nuclei . This dual transcriptional regulation of LDLR and PCSK9 in HepG2 cells leads to an increase in the expression of LDLR protein and a decrease in PCSK9-mediated LDLR protein degradation .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been shown to dose-dependently promote DiI-LDL uptake in HepG2 cells by upregulating low-density lipoprotein receptor (LDLR) protein . This suggests that the effects of this compound can change over time in laboratory settings.

Dosage Effects in Animal Models

In a high-cholesterol LVG golden Syrian Hamster model, administration of this compound (30 mg·kg−1·d−1, intragastric, for 3 weeks) significantly decreased the serum LDL-cholesterol (LDL-C) levels . PCSK9 protein levels in the serum and liver tissues were significantly decreased, whereas LDLR protein levels in liver tissues were significantly increased .

Metabolic Pathways

This compound is involved in the cholesterol synthesis pathway. Depletion of intracellular cholesterol activates the proteolytic cleavage of sterol regulatory element binding protein 2 (SREBP2) and releases the mature form of SREBP2 into the cell nucleus .

Transport and Distribution

This compound has been shown to promote DiI-LDL uptake in HepG2 cells by upregulating LDLR protein . This suggests that this compound may be transported and distributed within cells and tissues via LDLR protein.

Subcellular Localization

Given its role in upregulating LDLR protein and its involvement in the cholesterol synthesis pathway, it can be inferred that it may be localized in the cell nucleus .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of dihydrocucurbitacin B involves several steps, starting from simpler triterpenoid precursors. One common synthetic route includes the oxidation of cucurbitacin B to form this compound. This process typically involves the use of strong oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions .

Industrial Production Methods: Industrial production of this compound often relies on extraction from natural sources, such as the roots of Siraitia grosvenorii. High-speed countercurrent chromatography (HSCCC) is a widely used technique for the separation and purification of cucurbitacins from plant extracts. This method involves the use of a solvent system, such as n-hexane-ethyl acetate-methanol-water, to partition the cucurbitacin fraction and remove impurities .

Chemical Reactions Analysis

Types of Reactions: Dihydrocucurbitacin B undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Anticancer Activity

Dihydrocucurbitacin B exhibits significant anticancer properties across various cancer types. Studies indicate that it can inhibit cell proliferation and induce apoptosis in cancer cells, including those from breast, lung, and gastric cancers. Its mechanisms include:

  • Targeting Signaling Pathways : this compound disrupts the Ras/Raf/ERK signaling pathway, which is crucial for cancer cell survival and proliferation .
  • Inducing Cell Cycle Arrest : It has been shown to induce G2/M phase arrest in pancreatic cancer cells .
  • Inhibiting Migration and Invasion : The compound effectively suppresses the migration and invasion of gastric cancer cells, highlighting its potential as an anti-metastatic agent .

Anti-inflammatory Effects

This compound demonstrates anti-inflammatory properties by modulating inflammatory pathways. It reduces inflammation in preclinical models of periodontitis by regulating RANK/OPG levels and decreasing osteoclast activity . This suggests its potential use in treating inflammatory diseases.

Neuroprotective Effects

Research indicates that this compound may enhance neurogenesis and improve cognitive functions. In animal models of Alzheimer's disease, it promotes neurite outgrowth and ameliorates memory deficits by reducing oxidative stress and apoptosis in neuronal cells .

Agricultural Applications

This compound has been explored as a natural pesticide due to its toxic effects on various pests while being less harmful to beneficial insects. Its role in pest management is particularly relevant given the increasing demand for environmentally friendly agricultural practices .

Case Studies

Study Application Findings
Yang et al. (2024)AnticancerThis compound inhibited proliferation in liver cancer cells by targeting IGF2BP1 .
Liu et al. (2023)NeuroprotectionEnhanced neurogenesis in hippocampal models; reduced oxidative stress markers .
Research on PeriodontitisAnti-inflammatorySignificant reduction in alveolar bone loss through modulation of inflammatory pathways .

Challenges and Future Directions

While this compound shows promise in various applications, challenges such as its high toxicity and narrow therapeutic window need to be addressed. Ongoing research is focused on structural modifications to enhance its safety profile and efficacy as a therapeutic agent .

Biological Activity

Dihydrocucurbitacin B (DHCB) is a bioactive compound derived from the Cucurbitaceae family, known for its diverse pharmacological properties, particularly in cancer treatment. This article delves into the biological activity of DHCB, focusing on its anticancer effects, mechanisms of action, and other therapeutic potentials.

Overview

This compound has been extensively studied for its anticancer properties, particularly against various human cancer cell lines. Research indicates that DHCB exhibits significant cytotoxic effects, primarily through the induction of apoptosis and modulation of critical signaling pathways.

  • Induction of Apoptosis :
    • Studies have shown that DHCB induces apoptosis in cervical cancer cells (HeLa) in a concentration-dependent manner. The compound increased the percentage of apoptotic cells significantly when treated with doses ranging from 20 to 80 µM .
    • The mechanism involves the activation of reactive oxygen species (ROS), which disrupts mitochondrial membrane potential (ΔΨm), leading to cell death .
  • Inhibition of Cell Proliferation :
    • DHCB has demonstrated an ability to inhibit cell proliferation across various cancer cell lines, including HeLa, C33A, and ME-180. The half-maximal inhibitory concentration (IC50) values for these cell lines are as follows:
Cell LineIC50 (µM)
C33A60
ME-18050
HeLa40
FR2125
  • Impact on Signaling Pathways :
    • DHCB affects the phosphoinositide 3-kinase (PI3K)/Akt/mTOR signaling pathway, which is crucial in regulating cell survival and proliferation. Inhibition of this pathway by DHCB contributes to its anticancer efficacy .

In Vitro Studies

In a study examining the effects of DHCB on HeLa cells, researchers utilized various assays to assess cytotoxicity and apoptosis. The results indicated:

  • A significant increase in intracellular ROS levels (up to 260% compared to untreated controls) following DHCB treatment.
  • A marked decrease in ΔΨm, indicating mitochondrial dysfunction associated with apoptosis induction .

In Vivo Studies

In vivo experiments have also highlighted the effectiveness of DHCB:

  • A study reported that oral administration of DHCB reduced tumor growth and lung metastasis by approximately 83.5% and 50.3%, respectively, in animal models .
  • These findings suggest that DHCB not only inhibits tumor growth but also prevents metastasis, making it a potential candidate for further clinical development.

Other Biological Activities

Beyond its anticancer properties, DHCB exhibits several other biological activities:

  • Anti-inflammatory Effects : Research indicates that cucurbitacins, including DHCB, can modulate inflammatory responses, potentially benefiting conditions characterized by chronic inflammation .
  • Neuroprotective Properties : Some studies suggest that cucurbitacin derivatives may offer neuroprotection against oxidative stress-related damage .
  • Antioxidant Activity : DHCB has shown promise in reducing oxidative stress markers in various experimental models .

Properties

IUPAC Name

[(6R)-6-[(2S,8S,9R,10R,13R,14S,16R,17R)-2,16-dihydroxy-4,4,9,13,14-pentamethyl-3,11-dioxo-2,7,8,10,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-hydroxy-2-methyl-5-oxoheptan-2-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H48O8/c1-17(33)40-27(2,3)13-12-23(36)32(9,39)25-21(35)15-29(6)22-11-10-18-19(14-20(34)26(38)28(18,4)5)31(22,8)24(37)16-30(25,29)7/h10,19-22,25,34-35,39H,11-16H2,1-9H3/t19-,20+,21-,22+,25+,29+,30-,31+,32+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZJJDOYZVRUEDY-NRNCYQGDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC(C)(C)CCC(=O)C(C)(C1C(CC2(C1(CC(=O)C3(C2CC=C4C3CC(C(=O)C4(C)C)O)C)C)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC(C)(C)CCC(=O)[C@@](C)([C@H]1[C@@H](C[C@@]2([C@@]1(CC(=O)[C@@]3([C@H]2CC=C4[C@H]3C[C@@H](C(=O)C4(C)C)O)C)C)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H48O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701314710
Record name Dihydrocucurbitacin B
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701314710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

560.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13201-14-4
Record name Dihydrocucurbitacin B
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13201-14-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name DIHYDROCUCURBITACIN B
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=106401
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Dihydrocucurbitacin B
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701314710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DIHYDROCUCURBITACIN B
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZYL5IKR83R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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